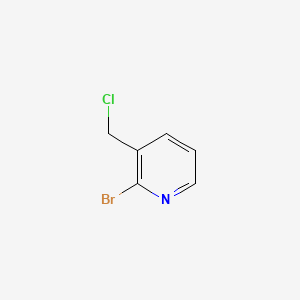

![molecular formula C6H7NS B1465117 5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 933726-76-2](/img/structure/B1465117.png)

5,6-dihydro-4H-thieno[2,3-c]pyrrole

Descripción general

Descripción

“5,6-dihydro-4H-thieno[2,3-c]pyrrole” is a compound that has been studied for its potential use in the treatment of cancer . It is capable of acting as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins .

Synthesis Analysis

The synthesis of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” involves a series of chemical reactions. For instance, a general, convenient route toward N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles was accomplished by the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines in a solution of sodium cyanoborohydride and methanol/acetic acid .Molecular Structure Analysis

The molecular structure of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” can be analyzed using density functional theory (DFT) at the B3LYP/6-31G (d) level . This allows for the determination of optimized geometries, electron-state-density distributions, and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .Chemical Reactions Analysis

The chemical reactions involving “5,6-dihydro-4H-thieno[2,3-c]pyrrole” are complex and can involve multiple steps. For example, the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) finally gave a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” can be determined through various methods. For instance, its optical, electrochemical, and photovoltaic properties were investigated in one study .Aplicaciones Científicas De Investigación

Organic Electronics and Photovoltaics

5,6-dihydro-4H-thieno[2,3-c]pyrrole: has been utilized in the synthesis of conjugated polymers for organic electronics, particularly in organic solar cells (OSCs) . These polymers exhibit desirable optical and electrochemical properties, such as broad absorption spectra and suitable HOMO–LUMO energy levels, which are critical for efficient energy conversion in OSCs .

Medical Research: Cancer Treatment

In medical research, derivatives of this compound have shown potential as inhibitors of small ubiquitin-like modifier (SUMO) family proteins . These inhibitors are being explored for their therapeutic applications in treating cancer by targeting specific enzymes involved in tumor growth and proliferation .

Material Science: Photovoltaic Polymers

Material science has leveraged 5,6-dihydro-4H-thieno[2,3-c]pyrrole in developing photovoltaic polymers. These polymers are designed to improve the performance of solar cells by enhancing their photovoltaic properties, such as increasing power conversion efficiency .

Energy Storage

The compound’s derivatives are being studied for their role in energy storage solutions. They are incorporated into the design of polymers that can be used in all-polymer solar cells , contributing to the advancement of energy storage technologies .

Environmental Science

In the field of environmental science, 5,6-dihydro-4H-thieno[2,3-c]pyrrole is part of research efforts to develop materials that can absorb in the near-infrared spectral region, which is significant for environmental monitoring and analysis .

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis, where it is used to create novel heterocyclic compounds. These compounds have diverse applications, including acting as GPR agonists in disease treatment .

Mecanismo De Acción

Target of Action

The primary target of 5,6-dihydro-4H-thieno[2,3-c]pyrrole is the small ubiquitin-like modifier (SUMO) family of proteins . These proteins play a crucial role in the post-translational modification of other proteins, which can affect their localization, activity, and stability .

Mode of Action

5,6-dihydro-4H-thieno[2,3-c]pyrrole acts as an inhibitor of the SUMO family of proteins . It interferes with the activity of an E1 enzyme, which is involved in the initial steps of SUMOylation . By inhibiting this enzyme, 5,6-dihydro-4H-thieno[2,3-c]pyrrole can disrupt the SUMOylation process, leading to changes in the function of the proteins that would normally be modified .

Biochemical Pathways

The inhibition of SUMOylation by 5,6-dihydro-4H-thieno[2,3-c]pyrrole can affect multiple biochemical pathways. SUMOylation is involved in various cellular processes, including DNA repair, transcriptional regulation, apoptosis, protein stability, response to stress, and cell cycle progression . Therefore, the inhibition of this process can have wide-ranging effects on cellular function .

Result of Action

The inhibition of SUMOylation by 5,6-dihydro-4H-thieno[2,3-c]pyrrole can lead to changes in the function of many proteins, potentially disrupting the processes they are involved in . This can result in various molecular and cellular effects, depending on the specific proteins and processes affected . For example, the compound may be used in the treatment of cancer, as the disruption of SUMOylation can affect the growth and survival of cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

5,6-dihydro-4H-thieno[2,3-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIZNFIPIKPITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-thieno[2,3-c]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 5,6-dihydro-4H-thieno[2,3-c]pyrroles be synthesized?

A1: These compounds are synthesized through a ring closure reaction. This involves reacting methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with various primary amines. [] You can find more details about this reaction in the paper "Iso-anellated thienopyrroles: The chemistry of 5,6-dihydro-4H-thieno[2,3-c]pyrroles and 5H-thieno[2,3-c]pyrroles."

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)

![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)

![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)